tert-Butyl (2-cyanopropan-2-yl)carbamate

Übersicht

Beschreibung

tert-Butyl (2-cyanopropan-2-yl)carbamate is a chemical compound that is used as an intermediate in the synthesis of various biologically active compounds. It is characterized by the presence of a tert-butyl carbamate group attached to a cyanopropane moiety. This compound is relevant in the field of organic chemistry due to its utility in the synthesis of complex molecules, including pharmaceuticals and natural products.

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives often involves multi-step reactions that can include protection-deprotection strategies, cyclopropanation, and asymmetric synthesis techniques. For instance, the enantioselective synthesis of a related compound, benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, was achieved using an iodolactamization as a key step . Another study reported the synthesis of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates from aldehydes, which act as N-(Boc) nitrone equivalents in reactions with organometallics . Additionally, the synthesis of (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate was described using a modified Kulinkovich–Szymoniak cyclopropanation followed by amide formation .

Molecular Structure Analysis

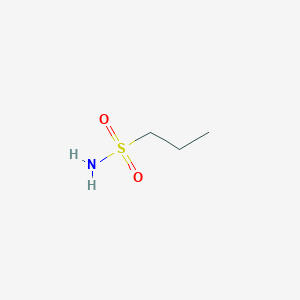

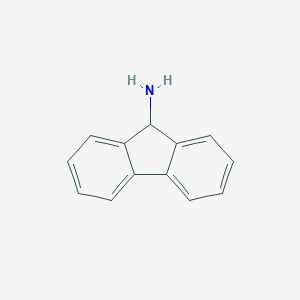

The molecular structure of tert-butyl (2-cyanopropan-2-yl)carbamate is characterized by the presence of a tert-butyl group, which is a common protecting group in organic synthesis due to its steric bulk and ease of removal. The cyanopropane part of the molecule provides a nitrile functional group, which is a versatile handle for further chemical transformations. The carbamate moiety is a functional group that contains an amine linked to a carbonyl group, which is often used for the protection of amines and as an intermediate in the synthesis of other functional groups.

Chemical Reactions Analysis

tert-Butyl carbamate derivatives are involved in various chemical reactions. For example, they can participate in C-H amination reactions, as demonstrated by the dirhodium(II)-catalyzed C-H amination of a tert-butyl carbamate derivative to yield an oxazolidinone . They can also undergo asymmetric Mannich reactions to form chiral amino carbonyl compounds . The versatility of these compounds is further illustrated by their use in the synthesis of natural product derivatives, such as jaspine B, through multi-step synthetic routes .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl (2-cyanopropan-2-yl)carbamate derivatives are influenced by their functional groups. The tert-butyl group imparts steric bulk, which can affect the reactivity and solubility of the compound. The nitrile group is polar and can participate in a variety of chemical reactions, including nucleophilic addition and reduction. The carbamate group is stable under a range of conditions but can be deprotected under acidic or basic conditions to yield the free amine. These properties are crucial for the compound's role as an intermediate in organic synthesis and its manipulation in various chemical reactions.

Wissenschaftliche Forschungsanwendungen

Crystal Structures and Bonding : Baillargeon et al. (2017) explored the crystal structures of tert-butyl carbamate derivatives, highlighting the role of simultaneous hydrogen and halogen bonds on carbonyl groups. This study provides insight into the molecular interactions and bonding in carbamate derivatives (Baillargeon et al., 2017).

Synthesis of Natural Product Derivatives : Tang et al. (2014) focused on the synthesis of tert-butyl carbamate as an intermediate in producing jaspine B, a natural product with cytotoxic activity. This study demonstrates the compound's role in synthesizing biologically active substances (Tang et al., 2014).

Applications in Nucleotide Synthesis : Ober et al. (2004) described the use of tert-butyl carbamate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, highlighting its role in the synthesis of nucleotide analogues (Ober et al., 2004).

Innovative Synthesis Methods : Li et al. (2015) reported on a high-yielding preparation method for tert-butyl carbamate derivatives, emphasizing improvements over previous methods in terms of simplicity, cost, and yield (Li et al., 2015).

Molecular Interaction Analysis : Das et al. (2016) synthesized and structurally characterized two carbamate derivatives, providing insights into molecular interactions and packing in crystals through hydrogen bonding analysis (Das et al., 2016).

Organic Synthesis : Sieburth et al. (1996) explored the metalation and alkylation of tert-butyl carbamate derivatives, demonstrating their utility in the preparation of functionalized compounds (Sieburth et al., 1996).

Atmospheric CO2 Fixation : Takeda et al. (2012) developed a method for atmospheric CO2 fixation using tert-butyl hypoiodite, leading to cyclic carbamates. This highlights the potential environmental applications of tert-butyl carbamate derivatives (Takeda et al., 2012).

Analytical Chemistry Applications : Husain et al. (1995) investigated the effect of tert-butyl carbamate derivatives in cyclodextrin-modified mobile phases for the chromatographic separation of polyaromatic hydrocarbons, demonstrating its utility in analytical chemistry (Husain et al., 1995).

Pharmacological Research : Despite excluding drug use and dosage information, it's worth noting that some studies, like Cheng et al. (2006), have investigated tert-butyl carbamate derivatives in the context of medicinal chemistry for potential therapeutic applications (Cheng et al., 2006).

Eigenschaften

IUPAC Name |

tert-butyl N-(2-cyanopropan-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2/c1-8(2,3)13-7(12)11-9(4,5)6-10/h1-5H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIGXCVOTKUOLHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (2-cyanopropan-2-yl)carbamate | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3S,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide](/img/structure/B152768.png)

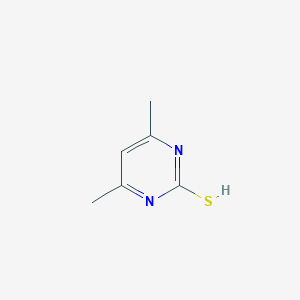

![5,8-Dihydro-6H-pyrano[3,4-b]pyridine](/img/structure/B152771.png)

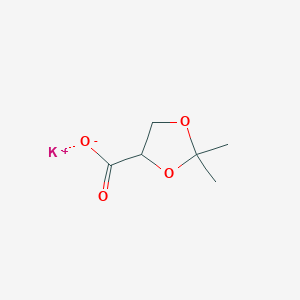

![Potassium benzo[d][1,3]dioxol-5-yltrifluoroborate](/img/structure/B152783.png)